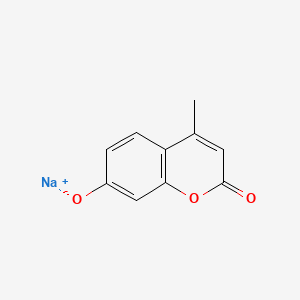
Cantabiline sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cantabiline sodium, also known as 4-methylumbelliferone sodium salt, is a coumarin derivative with a variety of biological and chemical applications. It is recognized for its spasmolytic, choleretic, and UV-protective properties. Additionally, it is used in analytical chemistry for the determination of nitric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cantabiline sodium can be synthesized through the reaction of 4-methylumbelliferone with sodium hydroxide. The reaction typically involves dissolving 4-methylumbelliferone in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylumbelliferone with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cantabiline sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted coumarin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which have distinct biological and chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Cantabiline sodium exerts its effects primarily through the inhibition of hyaluronan synthesis. It depletes UDP-glucuronic acid, a common substrate for hyaluronan synthesis, thereby inhibiting cell proliferation and inducing apoptosis. This mechanism is particularly relevant in the context of cancer research, where hyaluronan plays a role in tumor metastasis .
Comparación Con Compuestos Similares
4-Methylumbelliferone: The parent compound of cantabiline sodium, used in similar applications.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with comparable biological activities.
Imecromone: A coumarin-based compound with spasmolytic and choleretic properties.
Uniqueness: this compound is unique due to its specific inhibition of hyaluronan synthesis, making it a valuable tool in cancer and cell biology research. Its combination of spasmolytic, choleretic, and UV-protective properties also distinguishes it from other coumarin derivatives .
Propiedades
Número CAS |
5980-33-6 |
|---|---|
Fórmula molecular |
C10H8NaO3 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
sodium;4-methyl-2-oxochromen-7-olate |
InChI |
InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3; |
Clave InChI |
KENPYGBXCKRFQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
5980-33-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cantabiline sodium; LM 94 sodium; Hymecromone sodium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















